Scientific Field: Pharmaceutical Chemistry
Application Summary: Propane-1,3-diamine;hydrobromide is used in the synthesis of novel compounds of the bis-(2,3,4-trimethoxybenzyl)propanediamines group.
Scientific Field: Structural Chemistry
Application Summary: Propane-1,3-diamine;hydrobromide is used in the synthesis of 1,3-bis((1H-1,2,4-triazol-1-yl)methyl)hexahydropyrimidine.
Methods of Application: The compound was readily prepared by cyclocondensation of propane-1,3-diamine with a mixture of (1H-1,2,4-triazol-1-yl)methanol and formaldehyde.
Scientific Field: Industrial Chemistry
Application Summary: Propane-1,3-diamine;hydrobromide is used in the synthesis of aliphatic diamines.
Methods of Application: The specific methods of application can vary depending on the desired end product.
Scientific Field: Organic Chemistry
Application Summary: Propane-1,3-diamine;hydrobromide is used in the preparation of 1,3-diamines.
Methods of Application: The preparation of 1,3-diamines typically involves the reaction of propane-1,3-diamine with other organic compounds.
Application Summary: Propane-1,3-diamine;hydrobromide is used as an intermediate in a variety of industrial applications.
Propane-1,3-diamine;hydrobromide is a chemical compound derived from propane-1,3-diamine, which is a simple aliphatic diamine. Its chemical formula is and it is often encountered as a hydrobromide salt. Propane-1,3-diamine itself is a colorless liquid with a fishy odor, highly hygroscopic and flammable, and it is soluble in water and many polar organic solvents . This compound plays a significant role in various biochemical pathways and industrial applications.
Due to the limited information on the specific applications of Propane-1,3-diamine;hydrobromide, a mechanism of action cannot be established at this time.
The hydrobromide form can also participate in salt formation reactions, enhancing its solubility in polar solvents .
Propane-1,3-diamine is involved in various biological processes. It serves as a catabolic byproduct of spermidine metabolism and acts as a precursor in the synthesis of beta-alanine. This compound is also known to interact with several enzymes, including:
Due to its toxicity upon exposure, it poses risks if ingested or absorbed through the skin.
The synthesis of propane-1,3-diamine;hydrobromide can be achieved through several methods:
These methods highlight the versatility of propane-1,3-diamine as both a reagent and an intermediate in organic synthesis.
Propane-1,3-diamine;hydrobromide has various applications across different fields:
Studies have shown that propane-1,3-diamine interacts with several biological systems:
Several compounds share structural similarities with propane-1,3-diamine;hydrobromide. Below is a comparison highlighting their uniqueness:
Compound Name | Chemical Formula | Key Characteristics |
---|---|---|
1,2-Diaminopropane | C₃H₈N₂ | Isomeric form; less reactive than propane-1,3-diamine. |
Putrescine | C₄H₁₂N₂ | A biogenic amine involved in cellular processes; more toxic. |
Spermidine | C₇H₁₈N₄ | A polyamine that plays roles in cell growth; larger structure. |
Cadaverine | C₅H₁₄N₂ | Another biogenic amine; linked to putrefaction processes. |
Propane-1,3-diamine stands out due to its unique structure that allows for specific reactivity patterns not observed in its analogs. Its role as an intermediate in various synthetic pathways further emphasizes its importance in both biological and industrial contexts .